Dibenzofuran-D8

Description

Significance of Dibenzofuran-D8 as a Reference Standard and Tracer

This compound is highly significant as a reference standard and tracer in analytical chemistry. cymitquimica.comlgcstandards.com Its "d8" designation, indicating the replacement of eight hydrogen atoms with deuterium (B1214612), provides a unique isotopic signature that allows it to be unequivocally distinguished from naturally occurring or unlabeled dibenzofuran (B1670420). cymitquimica.com

As an internal standard, this compound is added to samples in a known amount. Because its chemical properties closely mimic those of the unlabeled dibenzofuran, it undergoes similar losses or transformations during sample preparation and analysis. musechem.comacanthusresearch.comlgcstandards.com This allows analysts to compensate for any variations, such as incomplete extraction, sample degradation, or matrix effects, thereby enabling accurate quantitative analysis of the target analyte. musechem.comlgcstandards.com The use of SILCs like this compound as internal standards has been widely shown to reduce the impact of matrix effects and provide reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com

In toxicology, stable isotope-labeled reference materials, including this compound, are crucial for distinguishing between naturally occurring elements and those derived from external sources like drugs or toxins. lgcstandards.com This capability supports laboratories in identifying the origin of a substance and understanding processes such as degradation or metabolism. lgcstandards.com

Overview of Primary Research Applications and Methodological Contributions

This compound's unique properties as a stable isotope-labeled compound contribute significantly to various research applications and methodological advancements:

Environmental Analysis: Dibenzofuran is a polycyclic aromatic compound known for its environmental impact, often found in combustion processes and industrial emissions. cymitquimica.comsolubilityofthings.comepa.gov this compound is widely used as a reference standard in environmental analysis, particularly for monitoring priority pollutants. lucerna-chem.chisotope.comlgcstandards.com It is essential for adhering to environmental testing regulations and is employed in methods for determining non-chlorinated dibenzofuran in various matrices, such as defoamers used in pulp and paper mills. lgcstandards.compublications.gc.ca

Geochemical Studies: In geochemical research, this compound serves as an internal standard for the quantitative analysis of dibenzofurans and their homologous compounds in complex matrices like crude oils, coals, and sedimentary organic matter. researchgate.netresearchgate.net Dibenzofuran itself is a significant constituent of petroleum and coals, and its distribution can provide insights into depositional environments. researchgate.netresearchgate.net The use of this compound ensures accurate and reliable quantification of these compounds, aiding in the understanding of geological processes. researchgate.net

Analytical Method Development and Validation: this compound, like other stable isotope internal standards, is indispensable for the development and validation of analytical methods. musechem.com It allows researchers to assess the accuracy, precision, linearity, and sensitivity of their analytical procedures. musechem.com By incorporating such standards, laboratories can ensure that their methods consistently produce reliable results across different batches and conditions, which is vital for maintaining the integrity and quality of analytical data in routine analysis and quality control. musechem.com

Pharmacokinetics and Metabolism Studies (Methodological Contribution): While this compound itself is not a pharmaceutical, the principles of its use as a stable isotope-labeled compound are directly applicable to drug development and pharmacokinetics. Stable isotope labeling, including deuteration, is an effective method for identifying drug metabolites because it allows for easy detection by mass spectrometry while retaining the physical and chemical properties of the drug. SILCs enable the precise quantification of drugs and their metabolites in biological matrices, which is crucial for determining pharmacokinetic profiles, understanding metabolic pathways, and assessing bioavailability. musechem.comsymeres.comlucerna-chem.chchemsrc.com The incorporation of deuterium can even influence the pharmacokinetic and metabolic profiles of drugs, sometimes leading to reduced clearance rates and extended half-lives. symeres.comchemsrc.com

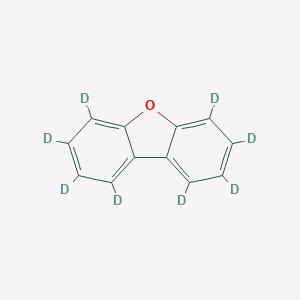

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8,9-octadeuteriodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDCPKCNAJMEE-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3O2)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies Employing Dibenzofuran D8 As an Internal Standard

Quantitative Analysis by Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise quantitative analytical technique widely regarded as a primary method of measurement researchgate.netenvcrm.com. Dibenzofuran-D8 plays a crucial role in IDMS for the analysis of various organic compounds, particularly in complex environmental matrices researchgate.netlabservice.it.

Foundational Principles and Theoretical Underpinnings of Isotope Dilution with this compound

The foundational principle of IDMS involves adding a precisely known amount of an isotopically labeled analogue, such as this compound, to a sample containing the unlabeled target analyte researchgate.netosti.govepa.gov. This labeled compound, often referred to as a "spike" or "tracer," is chemically identical to the analyte but differs in mass due to the isotopic substitution cymitquimica.comosti.gov. After thorough homogenization to ensure complete isotopic equilibration between the labeled internal standard and the native analyte, the mixture is subjected to mass spectrometric analysis researchgate.netenvcrm.comosti.gov.

The key advantage of IDMS is its ability to compensate for analyte losses that may occur during various stages of sample preparation, such as extraction, clean-up, and concentration researchgate.netresearchgate.net. Since the labeled internal standard experiences the same physical and chemical processes as the native analyte, any proportional losses affect both equally. By measuring the change in the isotope ratio (e.g., the ratio of the native analyte's signal to the this compound's signal) in the spiked sample, the original concentration of the analyte can be accurately determined researchgate.netenvcrm.comosti.gov. This approach eliminates the need for quantitative recovery, which is a significant challenge in trace analysis of complex matrices researchgate.net.

Method Development and Validation for Trace Contaminant Quantification

Method development for trace contaminant quantification using this compound as an internal standard in IDMS involves several critical steps to ensure accuracy, precision, and robustness. These steps typically include optimizing sample extraction, purification, and instrumental analysis conditions researchgate.netpublications.gc.ca. For instance, in the analysis of non-chlorinated dibenzofuran (B1670420) (DBF) in defoamers, samples are steam-extracted into iso-octane, followed by column chromatography cleanup publications.gc.ca.

Validation of such methods is crucial to demonstrate their fitness for purpose. Key validation parameters include linearity, accuracy, precision, method detection limits (MDLs), and limits of quantification (LOQs) researchgate.netduq.edudoe.gov. Linearity assesses the proportional relationship between analyte concentration and instrument response over a specified range. Accuracy measures how close the measured values are to the true values, often evaluated through spike recovery experiments researchgate.net. Precision, typically expressed as relative standard deviation (RSD), indicates the reproducibility of measurements duq.eduwaters.com. MDLs and LOQs define the lowest concentrations that can be reliably detected and quantified, respectively thermoscientific.com.

Illustrative Method Validation Parameters for a Trace Contaminant Analysis using this compound

| Parameter | Value (Typical Range) |

| Linearity (R²) | > 0.995 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | < 15% |

| Method Detection Limit (MDL) | Low pg/g to ng/g (matrix dependent) publications.gc.caresearchgate.net |

| Limit of Quantification (LOQ) | Low pg/g to ng/g (matrix dependent) thermoscientific.com |

Calibration Strategies and Response Factor Determination for Target Analytes

Calibration in IDMS with this compound relies on the concept of relative response factors (RRFs) researchgate.netepa.gov. An RRF is the ratio of the detector response of the target analyte to that of its corresponding internal standard, this compound epa.gov. This factor accounts for differences in ionization efficiency and fragmentation patterns between the analyte and the internal standard.

Calibration curves are constructed by analyzing a series of standards containing known concentrations of both the target analytes and a fixed concentration of this compound tdi-bi.comcanada.ca. The ratio of the analyte's peak area to the internal standard's peak area is plotted against the ratio of their known concentrations. From this curve, the RRF for each analyte relative to this compound is determined researchgate.netepa.gov.

Equation for Relative Response Factor (RRF):

RRF = (A_analyte * C_IS) / (A_IS * C_analyte) epa.gov

Where:

A_analyte = Peak area of the analyte

C_IS = Concentration of the internal standard (this compound)

A_IS = Peak area of the internal standard (this compound)

C_analyte = Concentration of the analyte

Once the RRF is established, the concentration of an unknown analyte in a sample can be calculated by measuring the peak area ratio of the analyte to this compound and applying the determined RRF epa.gov. This approach significantly improves quantitative accuracy by normalizing for instrumental fluctuations and matrix effects researchgate.netresearchgate.net.

Illustrative Relative Response Factors (RRFs) for Select Analytes vs. This compound

| Target Analyte (Example) | RRF (Illustrative) |

| 2,3,7,8-TCDF | 0.95 |

| 1,2,3,7,8-PeCDF | 1.02 |

| 2,3,7,8-TCDD | 0.98 |

| OCDD | 1.05 |

Note: Actual RRF values are compound-specific and instrument-dependent.

Hyphenated Chromatographic-Mass Spectrometric Techniques

Hyphenated techniques combining gas chromatography (GC) with mass spectrometry (MS) are indispensable for the separation, identification, and quantification of complex organic mixtures, especially when employing internal standards like this compound researchgate.netresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) Mode

Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode is a widely used technique for the trace analysis of volatile and semi-volatile organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and various persistent organic pollutants researchgate.nettdi-bi.comresearchgate.net. In GC-MS SIM, instead of scanning a wide range of mass-to-charge (m/z) ratios, the mass spectrometer is programmed to monitor only specific ions characteristic of the target analytes and the internal standard, this compound tdi-bi.comcanada.caresearchgate.net.

For this compound, the characteristic ion (molecular ion) is typically m/z 176 publications.gc.cacanada.ca. By monitoring this specific ion, along with characteristic ions of the target analytes, the sensitivity and selectivity of the analysis are significantly enhanced, allowing for lower detection limits and reduced interference from co-eluting compounds in complex matrices publications.gc.catdi-bi.comresearchgate.net. For example, in the analysis of dibenzofuran (DBF) and dibenzo-p-dioxin (B167043) (DBD), this compound (DBF-d8) is used as a surrogate, and specific ions like m/z 168 (DBF) and m/z 176 (DBF-d8) are monitored in SIM mode publications.gc.cacanada.ca. The use of internal standards like this compound in GC-MS SIM helps to correct for variations in injection volume, detector response, and sample preparation losses, leading to more accurate quantification researchgate.net.

High-Resolution Gas Chromatography-High Resolution Mass Spectrometry (HRGC-HRMS) for Definitive Analysis

High-Resolution Gas Chromatography-High Resolution Mass Spectrometry (HRGC-HRMS) represents the gold standard for the definitive analysis and quantification of highly toxic and regulated compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) labservice.itwaters.comresearchgate.netny.gov. When this compound is employed as an internal standard in HRGC-HRMS, its utility is amplified by the high resolving power of the mass spectrometer.

HRMS provides the ability to distinguish between ions that have very similar nominal masses but different exact masses (isobaric interferences) waters.comthermoscientific.com. This is crucial in complex environmental samples where numerous compounds can co-elute from the GC column and possess similar nominal masses to the target analytes waters.comnih.gov. By measuring exact masses to several decimal places, HRGC-HRMS ensures unparalleled selectivity and minimizes false positives or inaccurate quantifications waters.com. The high sensitivity of HRMS also allows for the detection and quantification of analytes at extremely low, sub-parts-per-trillion (ppt) levels, which is often required for regulatory compliance of POPs labservice.itwaters.comthermoscientific.com. This compound, being an isotopically labeled internal standard, is co-eluted with the target analytes and provides a consistent instrumental response, enabling reliable quantification even at these ultra-trace levels and compensating for any losses during the extensive sample preparation required for such analyses researchgate.netresearchgate.net.

Illustrative HRGC-HRMS Performance Parameters

| Parameter | Value (Typical) |

| Mass Resolution (R) | > 10,000 |

| Quantitative Linearity | Excellent (e.g., R² > 0.99) waters.com |

| Reproducibility (RSD) | < 10-15% waters.com |

| Detection Limits | Low pg/g to fg/g (congener dependent) thermoscientific.comresearchgate.net |

Environmental Tracing and Source Apportionment Studies Utilizing Dibenzofuran D8

Quantification and Characterization of Polycyclic Aromatic Compounds (PACs)

Dibenzofuran-D8 plays a crucial role in the accurate quantification and characterization of various polycyclic aromatic compounds (PACs) in complex environmental matrices. Its use as an internal standard helps to account for sample preparation losses and instrumental variability, thereby improving the accuracy and precision of analytical results thermofisher.comepa.gov.

Isomer-Specific Analysis of Dibenzofuran (B1670420) and Alkylated Derivatives

Dibenzofuran and its alkylated derivatives are common oxygen-heterocyclic aromatic compounds found in various geological and environmental samples, including crude oils, source rock extracts, coal, and combustion products researchgate.netresearchgate.net. The analysis of these compounds often involves gas chromatography-mass spectrometry (GC-MS) researchgate.net. This compound is frequently used as an internal standard for the quantitative analysis of oxygen-containing PACs (OPACs), including dibenzofuran and its alkylated homologues researchgate.netresearchgate.netumweltbundesamt.de. For instance, it has been used as an internal standard for all OPACs in the analysis of substances derived from coal and petroleum streams umweltbundesamt.de. The identification of individual dibenzofuran (DBF), alkyldibenzofuran (ADBF), and benzo[b]naphthofuran (BNF) isomers is based on elution orders and comparison of mass spectra with literature and library data researchgate.net.

Table 1: Role of this compound in PACs Analysis

| PAC Type | Analytical Application | Function of this compound | Reference |

| OPACs (Dibenzofuran & Alkylated Derivatives) | Quantitative analysis in coal, petroleum, and environmental samples | Internal Standard for accurate quantification | researchgate.netresearchgate.netumweltbundesamt.de |

| PAHs and PCBs in Soil | Routine GC-MS analysis using modified QuEChERS methodology | Internal Standard for recovery assessment and method reproducibility | thermofisher.com |

Profiling of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Dibenzofurans (PCDFs) Congeners

Polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), often referred to as "dioxins," are highly toxic persistent organic pollutants (POPs) formed as byproducts of various industrial and combustion processes researchgate.netapvma.gov.auepa.govchemicalbook.comgriffith.edu.au. There are 75 possible PCDD congeners and 135 possible PCDF congeners, with 17 congeners being of significant toxicological concern apvma.gov.audss.go.thmst.dk. Accurate analysis of these compounds, often at ultra-trace levels, requires specialized equipment and methods such as isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) apvma.gov.auresearchgate.net.

This compound, or other deuterated analogs, are critical for profiling PCDD/PCDF congeners. They serve as internal standards to ensure the accuracy and reliability of the analytical results, accounting for potential losses during sample preparation and analysis epa.govresearchgate.net. Studies have shown that PCDD/F concentrations and congener profiles vary significantly depending on the source and environmental compartment researchgate.netepa.govdss.go.thresearchgate.net. For example, sediment profiles often show a strong dominance of octachlorodibenzo-p-dioxin (B131699) (OCDD), while other matrices might have different dominant congeners epa.govdss.go.th.

Table 2: PCDD/F Congener Profiles in Environmental Matrices

| Matrix | Dominant Congener(s) | Description | Reference |

| Sediment (Willamette Basin, Oregon) | Octachlorodibenzo-p-dioxin (OCDD) | Pronounced PCDD profile strongly dominated by D8, with a similar but flatter PCDF profile dss.go.th. | dss.go.th |

| Sediment (Houston Ship Channel) | OCDD | Concentrations up to two orders of magnitude higher than other congeners epa.gov. | epa.gov |

| Catfish (Houston Ship Channel) | Octachlorodibenzofuran (OCDF) | Average contribution of 20% to total PCDD/PCDF sum epa.gov. | epa.gov |

| Crabs (Houston Ship Channel) | 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) | Major contributor (23% on average) to dioxin concentrations epa.gov. | epa.gov |

| Chimney deposits from wood burning | Lower chlorinated ClxDD/ClxDF (x = 1-3) over higher chlorinated (x = 4-8); ClxDF dominate ClxDD by factor of 5-10 | PCDD concentrations generally increase with increasing chlorination, with OCDD being highest. PCDF distribution is more random, with hepta, hexa, and penta PCDFs more prevalent than OCDF researchgate.net. | researchgate.net |

Determination of Other Halogenated Aromatic Hydrocarbons (e.g., Polychlorinated Biphenyls, Polychlorinated Naphthalenes)

Beyond PCDD/Fs, this compound assists in the determination of other halogenated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes (PCNs) thermofisher.comresearchgate.netepa.gov. PCBs and PCNs are also persistent organic pollutants found widely in the environment researchgate.netmst.dkoup.comnih.gov. The analytical challenges for these compounds, similar to PCDD/Fs, include the need for rigorous sample preparation and highly sensitive detection methods like GC-MS thermofisher.com.

This compound, or other deuterated internal standards like naphthalene-d8 (B43038) or pyrene-d10, are used to monitor the recovery and precision of analytical methods for these compounds. For example, in a modified QuEChERS methodology for simultaneous routine GC-MS analysis of PCBs and PAHs in soil, this compound showed an average internal standard recovery of 66% with a relative standard deviation of 11.4% thermofisher.com. This demonstrates its utility in ensuring data quality and reproducibility in the analysis of diverse halogenated aromatic hydrocarbons.

Table 3: Internal Standard Recovery Data in Soil Analysis (Modified QuEChERS Methodology)

| Internal Standard | Mean Recovery (%) | % RSD | Reference |

| Naphthalene-d8 | 51 | 7.9 | thermofisher.com |

| Quinoline-d7 | 61 | 9.7 | thermofisher.com |

| This compound | 66 | 11.4 | thermofisher.com |

| 9-Fluorenone-d8 | 97 | 4.5 | thermofisher.com |

Distributional Analysis in Diverse Environmental Compartments

This compound, as an internal standard and tracer, facilitates the study of the distribution, transport, and accumulation dynamics of PACs and other persistent organic pollutants across various environmental compartments.

Aquatic and Sediment Systems: Transport and Accumulation Dynamics

Aquatic and sediment systems are significant sinks for persistent organic pollutants due to their hydrophobic nature and strong affinity for particulate matter chemicalbook.comgriffith.edu.auresearchgate.netboem.gov. Dibenzofuran itself has very low to no mobility in soil, degrades slowly, and adsorbs strongly to sediment and particulate matter in the water column, with a potential to bioconcentrate in aquatic organisms chemicalbook.com.

Studies on the distribution of PCDD/Fs in aquatic environments, such as the Houston Ship Channel, have shown that these compounds are ubiquitous in sediment and can accumulate in aquatic biota like catfish and crabs epa.gov. The transport of PCDD/Fs occurs predominantly via atmospheric pathways, but their strong affinity for particulates also results in significant sediment/soil associated transport from local point sources and source-impacted tributaries griffith.edu.au. This compound, when used as an internal standard, helps in accurately quantifying these compounds in sediment and water samples, allowing for better understanding of their accumulation rates and profiles epa.gov. For instance, the chronology of PCDD/F accumulation has been determined in sediment cores from various lakes, showing increasing accumulation rates from around 1940 to maxima at 1970 ± 10 years, followed by a decline researchgate.net.

Atmospheric Systems: Emissions, Deposition, and Air Quality Monitoring

Atmospheric systems play a critical role in the long-range transport and global distribution of PACs, PCDD/Fs, and other volatile or semi-volatile hazardous air pollutants researchgate.netchemicalbook.comgriffith.edu.auoup.comacs.orgnih.govaaqr.orgepa.govcleanair.london. Dibenzofuran is released into the ambient air from combustion sources and can be found in various combustion byproducts chemicalbook.comepa.gov. As a vapor-phase compound, it reacts with photochemically produced hydroxyl radicals, with an estimated half-life of 4 days in air nih.gov. Particle-associated dibenzofuran is primarily removed from the atmosphere via wet and dry deposition nih.gov.

This compound contributes to air quality monitoring by enabling precise measurements of these pollutants. Monitoring atmospheric deposition fluxes (both dry and wet deposition) is crucial for tracing the environmental fate and behavior of PCDD/Fs aaqr.org. Studies in Northern China, for example, have investigated the characteristics of dry and wet PCDD/F deposition, revealing that dry deposition is the major mechanism for removal of PCDD/Fs from the atmosphere in that region aaqr.org. The use of internal standards like this compound in such analyses ensures the reliability of the measured emission and deposition data, which is essential for source apportionment and developing effective air quality management strategies mdpi-res.comesmap.org.

Table 4: Atmospheric Deposition Fluxes of Total-PCDD/Fs-WHO₂₀₀₅-TEQ in Northern China (2014)

| City | Monthly Dry Deposition Flux Range (pg WHO₂₀₀₅-TEQ m⁻² month⁻¹) | Annual Dry Deposition Flux (pg WHO₂₀₀₅-TEQ m⁻² year⁻¹) | Monthly Wet Deposition Flux Range (pg WHO₂₀₀₅-TEQ m⁻² month⁻¹) | Annual Wet Deposition Flux (pg WHO₂₀₀₅-TEQ m⁻² year⁻¹) | Total Annual Deposition Flux (pg WHO₂₀₀₅-TEQ m⁻² year⁻¹) | Reference |

| Harbin | 308 - 1290 | 8240 | 3 - 79.9 | 369 | 8610 | aaqr.org |

| Shijiazhuang | 699 - 2230 | 15400 | 0 - 140 | 622 | 16100 | aaqr.org |

Geosphere: Crude Oils, Coal Derivatives, and Sedimentary Organic Matter Investigations

This compound plays a critical role in geochemical studies, particularly in the analysis of crude oils, coal derivatives, and sedimentary organic matter. Its application as an internal standard (IS) is essential for the accurate quantification of oxygenated polycyclic aromatic compounds (OPACs) in these complex fossil fuel and geological samples. umweltbundesamt.de Perdeuterated dibenzofuran is considered an optimal internal standard for the quantitative analysis of furan (B31954) compounds in crude oils and source rock extracts. isotope.comjustice.gc.ca

Research has demonstrated the utility of dibenzofuran (DBF) and its alkylated homologues as molecular markers to infer sedimentary environments, assess organic matter types, and trace oil migration pathways. isotope.comnih.govepa.govepa.gov For instance, the ratio of 1- to 4-methyldibenzofuran (B1583177) has been successfully employed to track the orientation of oil migration in sandstone reservoirs. isotope.comepa.gov The presence and distribution of dibenzofurans, alongside dibenzothiophenes (DBTs) and fluorenes (FLs), can indicate the redox conditions of the depositional environment, with DBFs often prevailing in fresh water source rocks, terrestrial oils, and coals, while DBTs are more abundant in marine settings. nih.govepa.gov

A study analyzing crude oils from the Beibuwan Basin (South China Sea) and the Tarim Basin (Northwest China) revealed significant differences in dibenzofuran concentrations based on the source rock type. The average concentration of total dibenzofurans in oils derived from siliciclastic lacustrine rock extracts was approximately five times higher than that observed in oils from carbonate source rocks. isotope.comjustice.gc.ca This highlights the potential of DBF concentrations, accurately determined with the aid of this compound, as indicators of geological origin.

Table 1: Average Total Dibenzofuran Concentrations in Crude Oils by Source Rock Type

| Source Rock Type | Basin (Location) | Average Total DBF Concentration (µg/g) | Reference |

| Siliciclastic Lacustrine | Beibuwan Basin (South China Sea) | 518 | isotope.comjustice.gc.ca |

| Carbonate | Tarim Basin (Northwest China) | ~104 (approx. 1/5 of siliciclastic) | isotope.comjustice.gc.ca |

The stability of this compound as an internal standard in challenging matrices, where other internal standards might show instability, further underscores its reliability for precise quantitative analyses in geochemical investigations. umweltbundesamt.de

Elucidation of Anthropogenic and Natural Contamination Sources

This compound significantly contributes to the elucidation of both anthropogenic and natural contamination sources by enabling accurate and reliable quantification of target compounds in environmental samples.

Identification of Industrial Effluents and Combustion Byproducts (e.g., Pulp Mill Discharges, Incineration Emissions)

This compound serves as a crucial surrogate standard in the analysis of industrial effluents and combustion byproducts. For instance, in the context of pulp and paper mills, this compound is utilized to monitor the extraction recoveries of non-chlorinated dibenzofuran (DBF) in defoamers, which can contribute to the levels of dioxins and furans in bleached pulp. publications.gc.ca This application is vital for regulatory compliance and assessing the environmental impact of such industrial discharges.

Unlabeled dibenzofuran itself is recognized as a component of industrial waste and is released from various combustion sources, including coal-tar, heat-transfer oils, and high-temperature incineration processes. epa.govinchem.orgacs.org In broader environmental analysis, this compound is specified as an internal standard in methods like EPA Method 1625 for the determination of semivolatile organic compounds in municipal and industrial discharges by isotope dilution gas chromatography-mass spectrometry (GC/MS). solubilityofthings.com This method relies on labeled compounds like this compound to correct for analytical variability, ensuring accurate quantification of priority pollutants from diverse industrial and municipal sources. solubilityofthings.com

Combustion processes, such as municipal waste incineration, biomass combustion, and emissions from steel and copper mills, are known sources of polychlorinated dibenzofurans (PCDFs), which are structurally related to dibenzofuran. acs.orgresearchgate.netnih.govaaqr.orgaaqr.org While these studies focus on chlorinated variants, the underlying analytical principles often involve internal standards, and the use of this compound for quantifying non-chlorinated or less-chlorinated dibenzofurans from these sources is a direct extension of its established role in environmental analysis.

Tracing Pollutant Migration and Transformation Pathways

The application of this compound as an internal standard is instrumental in tracing the migration and transformation pathways of pollutants in environmental systems. By providing precise quantification of dibenzofuran and its alkylated derivatives, researchers can use the characteristic ratios and concentrations of these compounds to track their movement and changes.

For example, the ratio of 1- to 4-methyldibenzofuran has been successfully applied to trace the migration orientation of crude oil in geological formations. isotope.comepa.gov Similarly, the relative abundance of benzo[b]naphthofuran isomers can serve as a molecular geochemical parameter to indicate the pathways and distances of oil migration. justice.gc.ca In these complex geochemical scenarios, the robustness and stability of this compound as an internal standard are crucial for obtaining reliable data, as it compensates for potential losses or matrix effects during sample preparation and analysis. umweltbundesamt.de This allows scientists to accurately interpret the environmental fate and transport of these compounds.

Forensic Environmental Chemistry and Historical Contamination Reconstruction

In forensic environmental chemistry, this compound is a valuable tool for reconstructing historical contamination events and identifying responsible sources. Its role as an internal standard in analytical methods, such as isotope dilution GC/MS, provides the high level of accuracy and precision required for legal and investigative purposes. solubilityofthings.com

This compound has been explicitly listed as an internal standard in forensic reports related to the analysis of crude oil and tar samples, which are frequently investigated in cases of environmental contamination. maryland.gov The principle of "fingerprinting" environmental contaminants relies on identifying unique chemical profiles or ratios that can be linked back to specific sources or processes. While much of the literature on forensic applications of dibenzofurans focuses on polychlorinated dibenzofurans (PCDFs) for source apportionment in soils and sediments (e.g., linking profiles to organochlorine chemical production or metal smelting) researchgate.netpops.int, the accurate quantification of native dibenzofuran and its alkylated forms, facilitated by this compound, can also contribute to such fingerprinting efforts. By providing a stable and reliable reference point, this compound enables the precise measurement of these compounds, which can then be used to characterize contamination patterns and differentiate between various potential sources, aiding in the reconstruction of historical pollution scenarios.

Rigorous Quality Assurance and Quality Control Frameworks in Dibenzofuran D8 Based Analysis

Internal Standard Recovery and Method Precision Verification

The recovery of Dibenzofuran-D8 is a critical parameter for assessing the performance of an analytical method on a per-sample basis. It provides insight into the efficiency of the entire analytical process, from extraction to final measurement. A known amount of this compound is added to each sample at the beginning of the sample preparation process. scioninstruments.com The percentage of the added standard that is detected in the final analysis is the percent recovery.

Acceptance criteria for internal standard recovery are established during method validation and are typically set to a range (e.g., 40-130%). Recoveries outside this range may indicate a problem with the sample matrix, the extraction process, or instrumental performance. For instance, if the recovery is below the lower limit, it could suggest inefficient extraction or loss of sample during processing. Conversely, a recovery above the upper limit might point to matrix interference or co-eluting substances that enhance the signal. In cases of unacceptable recovery, the data for the associated analytes in that sample are typically flagged as estimated or may be rejected altogether, potentially requiring re-analysis of the sample.

Method precision is a measure of the repeatability of the analytical method. It is often evaluated by analyzing replicate samples or by monitoring the consistency of internal standard recoveries across a batch of samples. The relative percent difference (RPD) between duplicate samples or the relative standard deviation (RSD) of a series of measurements is calculated. If no target analytes are detected in the samples, the precision of the internal standard recoveries can serve as an indicator of method precision.

| QC Parameter | Acceptance Criteria | Purpose |

| Internal Standard Recovery | Typically 40-130% | Monitors the efficiency of the analytical method for each individual sample. |

| Method Precision (RPD) | Typically < 20% for replicate samples | Ensures the repeatability and consistency of the analytical results. |

Establishing Robust Method Detection Limits (MDLs) and Limits of Quantitation (LOQs)

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. acs.orgresearchgate.net It is a statistical determination based on the analysis of multiple replicates of a low-concentration spike sample. The MDL is specific to the matrix, instrument, and analytical method. loesungsfabrik.de Establishing a robust MDL is critical for ensuring that the laboratory can reliably detect the target analytes at the low concentrations often encountered in environmental samples.

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The LOQ is typically higher than the MDL and is often established as the concentration of the lowest calibration standard. While the MDL represents a detection level, the LOQ represents a concentration at which a quantitative result can be reported with a high degree of confidence. For regulatory purposes, the LOQ, sometimes referred to as the Practical Quantitation Limit (PQL), is often determined through interlaboratory studies to represent the lowest level achievable by competent laboratories under routine operating conditions. acs.org

The process for determining the MDL generally involves:

Estimating an initial MDL.

Preparing a laboratory standard at a concentration 2 to 10 times the estimated MDL.

Analyzing at least seven replicate aliquots of this standard.

Calculating the standard deviation of the measured concentrations.

The MDL is then calculated as the standard deviation multiplied by the Student's t-value for a 99% confidence level with n-1 degrees of freedom.

| Limit Type | Definition | Purpose |

| Method Detection Limit (MDL) | The minimum concentration that can be detected with 99% confidence that it is greater than zero. acs.orgresearchgate.net | To define the lower limit of detection for the analytical method. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be quantitatively reported with a specified level of precision and accuracy. | To establish the lower limit for reliable quantitative measurements. |

Interlaboratory Proficiency Testing and Collaborative Method Validation

Participation in interlaboratory proficiency testing (PT) programs is a cornerstone of a laboratory's quality assurance system and a requirement for accreditation under standards such as ISO/IEC 17025. nih.gov PT involves the analysis of the same sample by multiple laboratories, with the results being compared to a reference value. scioninstruments.compopulation-protection.eu This provides an independent and objective assessment of a laboratory's performance and its ability to produce results that are comparable to those of its peers. researchgate.net

In a typical PT scheme for POPs analysis, a coordinating body prepares and distributes homogeneous test materials to participating laboratories. researchgate.net The laboratories analyze these materials using their standard operating procedures, which would include the use of this compound as an internal standard. The results are submitted to the coordinating body, which then evaluates the performance of each laboratory, often using statistical measures like Z-scores. Outlying results can help identify potential issues with a laboratory's methods, equipment, or personnel. nih.gov

Collaborative method validation is a process where a newly developed analytical method is tested by multiple laboratories to evaluate its performance characteristics, such as precision and accuracy, across different settings. This process is essential for establishing the ruggedness and transferability of a method before it is adopted as a standard or official method. The data from collaborative studies are used to establish performance criteria for the method, including expected recovery ranges for internal standards like this compound.

| Activity | Description | Objective |

| Proficiency Testing (PT) | Regular analysis of blind samples from an external provider to assess laboratory performance against other labs. population-protection.eu | To provide an external and objective evaluation of a laboratory's competence and data reliability. scioninstruments.com |

| Collaborative Method Validation | A study involving multiple laboratories to determine the performance characteristics of a specific analytical method. | To validate the ruggedness, precision, and accuracy of a method before its widespread use. |

Sustained Analytical Performance Monitoring Through Control Charting

To ensure the long-term reliability of an analytical method, its performance must be continuously monitored. Control charts are a powerful statistical process control tool used for this purpose. loesungsfabrik.deslideshare.net A control chart is a graph used to study how a process changes over time, with data plotted in chronological order. slideshare.net It includes a center line for the average, an upper control limit, and a lower control limit. nih.gov

In the context of this compound based analysis, key performance parameters such as the recovery of the internal standard are plotted on a control chart for each batch of samples. By observing the pattern of the plotted points, analysts can determine if the method is in a state of statistical control.

Warning Limits (typically set at ±2 standard deviations from the mean) indicate that the process may be drifting out of control.

Action Limits (typically set at ±3 standard deviations from the mean) signal that the process is out of control and requires immediate corrective action.

Trends or shifts in the data on the control chart can indicate gradual changes in instrument performance, reagent degradation, or other systematic issues that may not be apparent from looking at a single data point. loesungsfabrik.desvl.net For example, a downward trend in this compound recovery might suggest a slowly degrading GC/MS column or a problem with the stock solution. By catching these trends early, laboratories can take proactive measures to prevent the generation of out-of-spec data, thus ensuring the sustained quality and defensibility of their analytical results. loesungsfabrik.de

| Control Chart Element | Description | Indication |

| Center Line | The historical mean of the parameter being monitored (e.g., % recovery). | The expected performance of the method. |

| Upper/Lower Warning Limits | Typically Mean ± 2 Standard Deviations. | A potential deviation from statistical control; increased scrutiny is needed. |

| Upper/Lower Control Limits | Typically Mean ± 3 Standard Deviations. | The process is out of statistical control; corrective action is required. |

Emerging Research Frontiers and Advanced Applications of Dibenzofuran D8

Spectroscopic Probing of Molecular Interactions and Dynamics Leveraging Deuterated Analogs (e.g., Nuclear Magnetic Resonance Spectroscopy)

The incorporation of deuterium (B1214612) into molecular structures, as seen in Dibenzofuran-D8, significantly enhances the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy for probing molecular interactions and dynamics. Deuterium labeling improves the utility of NMR by simplifying complex proton spectra and providing unique insights into molecular behavior. cymitquimica.com

NMR spectroscopy is a powerful, non-destructive technique sensitive to local chemical environments, offering valuable information on the rearrangement of molecules, phase transitions, structural changes, guest-host interactions, and molecular dynamics. mdpi.com Deuteron NMR studies, in particular, are instrumental in investigating molecular dynamics, including internal conformational motions, rotational diffusion, and order director fluctuations in various compounds. nih.govarxiv.org For instance, studies using deuterated compounds have explored the dynamics of molecules confined in nanocages, revealing transitions from translational to rotational mobility and the strength of interactions with host systems. arxiv.org

While this compound itself is a deuterium-labeled compound, the broader principle of using stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) in conjunction with deuterium labeling allows for detailed structural characterization of biomolecules and precise measurement of ligand-protein interactions. symeres.com The absence of a ¹H NMR signal from the deuterated positions in this compound simplifies the spectra, making it easier to study interactions with other molecules or to observe specific protonated sites in a complex system. Dibenzofuran (B1670420) itself has been a subject of ¹H and ¹³C NMR studies, providing foundational data for understanding its spectroscopic properties. nih.govbmrb.iorsc.org The use of deuterated solvents, such as THF-d8, is a common practice in NMR to avoid solvent signals interfering with the analyte's spectrum, further highlighting the role of deuteration in advanced NMR applications. frontiersin.orggoogle.com

Novel Applications in Bioanalytical Research and Metabolic Profiling Utilizing Stable Isotopes

This compound is widely employed in bioanalytical research and metabolic profiling primarily as a stable isotope-labeled (SIL) internal standard. Its unique isotopic signature makes it an invaluable tool for achieving high precision, accuracy, and robustness in quantitative analytical methods, especially those employing mass spectrometry (MS) techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). cymitquimica.comclearsynth.comscioninstruments.com

The fundamental advantage of using deuterated internal standards lies in their ability to closely mimic the chemical behavior of the unlabeled analyte while being distinguishable by mass. This allows them to compensate effectively for various sources of variability that can affect analytical results, including matrix effects, extraction variations, and fluctuations in instrument response. clearsynth.comscioninstruments.comacanthusresearch.comnih.gov In complex biological matrices, deuterated standards help correct for ionization enhancement or suppression, ensuring more reliable and accurate quantification of target compounds. clearsynth.comscioninstruments.com

Stable isotope-labeled standards are routinely utilized in pharmacokinetics and metabolism studies, providing critical insights into drug metabolic pathways, bioavailability, and drug interactions. symeres.comacanthusresearch.comchemsrc.com The incorporation of deuterium can influence the pharmacokinetic and metabolic profiles of drugs, making deuterated analogs useful for tracing the fate of compounds in biological systems. symeres.comchemsrc.com For example, studies on the metabolism of dibenzofuran by microorganisms have identified various metabolites, and a deuterated analog like this compound would be crucial for precise quantification and pathway elucidation in such investigations. acs.orgmdpi.comnih.gov

Beyond drug metabolism, SIL internal standards, including deuterated dibenzofurans, are essential in environmental analysis for quantifying pollutants. For instance, high-resolution gas chromatography-mass spectrometry (HRGC-MS) methods, such as US EPA Method 1613 and Method 23, utilize ¹³C-labeled dibenzofuran analogs as internal standards for the analysis of polychlorinated dibenzofurans (PCDFs). isotope.comisotope.com While these methods specifically mention ¹³C-labeled compounds, the underlying principle of isotope dilution for accurate quantification in complex environmental and biological samples is directly applicable to this compound.

Theoretical and Computational Chemistry Approaches Aided by Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium, plays a significant role in advancing theoretical and computational chemistry, providing experimental data that can validate and refine computational models. Quantum chemical calculations are extensively used to investigate the properties of various compounds, including dibenzofuran derivatives. mdpi.compreprints.org

For example, Density Functional Theory (DFT) calculations are employed to estimate crucial electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as singlet (S1) and triplet (T1) energy levels for compounds like dibenzofuran. These calculations are vital in the design and development of advanced materials, such as those used in organic light-emitting diodes (OLEDs). frontiersin.orgresearchgate.net The theoretical prediction of these energy levels helps in understanding and optimizing the electronic behavior of molecules.

Furthermore, isotopic labeling aids in the study of reaction mechanisms and kinetics. The deuterium kinetic isotope effect (KIE), where the rate of a reaction changes upon deuterium substitution, provides direct evidence about the transition state and rate-determining steps of a reaction. Computational chemistry can model these effects, and experimental data from isotopically labeled compounds like this compound can be used to validate the accuracy of the theoretical predictions. symeres.com

Computational approaches also contribute to understanding the structural and energetic properties of dibenzofurans. Quantum chemical methods are used to calculate the stability and structures of various dibenzofuran congeners, predicting trends in their energy and planarity. mdpi.com These theoretical insights are crucial for comprehending the environmental behavior and potential impact of such compounds. Moreover, computational methods, such as GIAO ¹³C NMR chemical shift calculations, are utilized to assign stereochemistry and understand conformational flexibility, often benefiting from the simplified spectra provided by deuterated analogs. acs.org This synergy between isotopic labeling and computational chemistry allows for a deeper, more accurate understanding of molecular properties and reactivity.

Q & A

Q. What are the key physicochemical properties of Dibenzofuran-D8, and how do they influence its use in analytical chemistry?

this compound (C₁₂D₈O) is a deuterated analog of dibenzofuran, with a molecular weight of 176.23 g/mol. Its isotopic substitution (eight deuterium atoms) reduces interference from protonated species in mass spectrometry, making it ideal as an internal standard for quantifying non-deuterated analogs in environmental or metabolic studies . Key properties include a melting point of 83–84°C and stability in toluene solutions, which are critical for preparing calibration standards .

Q. How is this compound synthesized, and what purity standards are required for research applications?

this compound is synthesized via deuteration of dibenzofuran using catalytic deuterium exchange or halogen-deuterium substitution. High purity (≥98 atom% D) is essential to avoid isotopic dilution errors in quantitative analyses. Purification involves recrystallization or column chromatography, with purity verified via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Avoid inhalation, skin contact, and eye exposure. Use fume hoods, gloves (nitrile or neoprene), and safety goggles. Store in airtight containers at room temperature, away from incompatible substances (e.g., strong oxidizers). Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. How is this compound utilized as an internal standard in environmental analysis?

It is added to samples prior to extraction to correct for matrix effects and instrument variability. For example, in GC-MS quantification of phenolic compounds, this compound compensates for losses during sample preparation. Calibration curves are constructed using analyte-to-internal-standard response ratios .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in isotopic dilution mass spectrometry?

- Spike Timing : Add this compound early in extraction to account for recovery inefficiencies.

- Matrix Matching : Use matrix-matched calibration standards to mimic sample complexity.

- Cross-Contamination Checks : Analyze solvent blanks to detect carryover. Failures in these steps can lead to skewed quantification, as seen in studies where improper spike timing caused 20–30% underestimation of phenols .

Q. How can researchers resolve contradictions in data when this compound recovery rates vary across studies?

Discrepancies often arise from differences in extraction efficiency (e.g., solid-phase vs. liquid-liquid extraction) or matrix effects (e.g., humic acids interfering with deuterated analogs). Validate methods via spike-recovery experiments and compare results across multiple detection systems (e.g., GC-MS vs. LC-MS/MS) .

Q. What advanced techniques improve the detection limits of this compound in trace analysis?

- High-Resolution MS : Resolves isotopic clusters from co-eluting contaminants.

- Derivatization : Enhances volatility for GC-MS (e.g., silylation).

- Online SPE-LC : Preconcentrates samples, achieving detection limits as low as 0.1 ng/L in water analysis .

Q. How does this compound’s stability under extreme conditions (e.g., high pH, UV exposure) affect long-term environmental monitoring?

Accelerated stability studies show ≤5% degradation over 72 hours at pH 2–9, but UV light induces photodegradation (t₁/₂ = 8 hours). For field studies, store samples in amber vials at 4°C and analyze within 48 hours to minimize deuterium loss .

Q. What strategies mitigate isotopic exchange in this compound during metabolic studies?

Deuterium exchange with protic solvents (e.g., methanol) or biological matrices can reduce accuracy. Use aprotic solvents (e.g., acetonitrile) and low-temperature storage. Validate stability via time-course analyses of deuterium retention .

Q. How can this compound facilitate cross-disciplinary research (e.g., environmental toxicology and pharmacology)?

Its role as a stable internal standard extends to pharmacokinetic studies (e.g., tracking dibenzofuran metabolites in serum) and environmental fate analyses (e.g., biodegradation rates in soil). Methodological overlap enables data comparability across fields .

Methodological Best Practices

- Calibration : Use at least six concentration levels, with triplicate injections per level.

- Quality Control : Include mid-level QC samples in each batch (acceptance criteria: ±15% accuracy).

- Data Reporting : Disclose deuterium purity, storage conditions, and recovery rates to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.